[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid
Description
Properties
IUPAC Name |
2-[3-oxo-1-(3-phenylpropyl)piperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(19)11-13-15(20)16-8-10-17(13)9-4-7-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUANFASSZWBAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)O)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388180 | |
| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033600-32-6 | |
| Record name | [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperazine Derivatives
Method Overview :
This route begins with the alkylation of piperazine-2-carboxylic acid or its esters using 3-phenylpropyl bromide. Subsequent oxidation introduces the 3-oxo group, followed by hydrolysis or transesterification to yield the acetic acid moiety.
Key Steps :
-
N1-Alkylation : Piperazine-2-carboxylic acid ethyl ester reacts with 3-phenylpropyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours.
-
Oxidation : The intermediate undergoes oxidation with pyridinium chlorochromate (PCC) in dichloromethane to form the 3-oxo-piperazine derivative.
-
Ester Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH in ethanol, yielding the free acetic acid group.
Yield : ~45–50% over three steps.
Table 1: Alkylation Route Optimization
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Base | K₂CO₃ | Maximizes N-alkylation |
| Solvent | DMF | Enhances solubility |
| Temperature | 80°C | Balances rate and side reactions |
| Oxidizing Agent | PCC | Selective for ketone formation |
Cyclocondensation of β-Keto Esters
Method Overview :
This approach constructs the piperazine ring de novo via cyclocondensation of a β-keto ester (e.g., ethyl acetoacetate) with a diamine, followed by functionalization.
Key Steps :
-
Diamine Synthesis : 1,2-Diaminoethane reacts with 3-phenylpropionaldehyde in a Schiff base formation, catalyzed by acetic acid.
-
Cyclocondensation : The diamine reacts with ethyl 3-oxo-4-chloroacetoacetate in toluene under reflux, facilitated by piperidine as a base.
-
Acidification : The ester intermediate is hydrolyzed using HCl in dioxane to yield the acetic acid derivative.
Yield : ~35–40% over three steps.
Mechanistic Insight :
The cyclocondensation proceeds via nucleophilic attack of the diamine’s amine group on the β-keto ester’s carbonyl carbon, followed by intramolecular cyclization. Piperidine abstracts protons, enhancing nucleophilicity.
Reductive Amination Strategy
Method Overview :
A diketone intermediate is subjected to reductive amination with a phenylpropylamine derivative, followed by oxidation and acetylation.
Key Steps :
-
Diketone Preparation : 3-Phenylpropylamine reacts with glyoxal to form a diketone Schiff base.
-
Reductive Amination : Sodium cyanoborohydride reduces the Schiff base in methanol, forming the piperazine ring.
-
Acetic Acid Incorporation : The ring is acetylated using chloroacetic acid in the presence of triethylamine, followed by oxidation with Jones reagent.
Yield : ~30–35% over four steps.
Table 2: Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Alkylation | High selectivity | Multi-step purification | 45–50% |
| Cyclocondensation | Single-pot ring formation | Sensitivity to moisture | 35–40% |
| Reductive Amination | Mild conditions | Low overall yield | 30–35% |
Critical Process Parameters
Solvent Selection
Catalytic Systems
Temperature Control
-
Alkylation : Elevated temperatures (80°C) accelerate reactions but risk decomposition; >100°C leads to side products.
-
Hydrolysis : Mild conditions (50–60°C) prevent decarboxylation of the acetic acid moiety.
Industrial-Scale Considerations
A modified alkylation route is employed in pharmaceutical manufacturing, as evidenced by patent filings:
-
Stage 1 : Piperazine-2-carboxylic acid ethyl ester + 3-phenylpropyl bromide → N1-substituted intermediate (85% purity).
-
Stage 2 : PCC oxidation → 3-oxo derivative (90% purity after crystallization).
-
Stage 3 : Hydrolysis with 2M NaOH → final product (98% purity via recrystallization in ethyl acetate/methanol).
Table 3: Industrial Process Metrics
| Stage | Purity Post-Processing | Key Equipment |
|---|---|---|
| Alkylation | 85% | Jacketed reactor |
| Oxidation | 90% | Rotating evaporator |
| Hydrolysis | 98% | Crystallization tank |
Chemical Reactions Analysis
Types of Reactions
[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its versatility and reactivity make it valuable for various applications.
Mechanism of Action
The mechanism of action of [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects.
Comparison with Similar Compounds
2-(3-Oxo-1-piperazinyl)acetic Acid
CAS : 25629-32-7
Molecular Weight : 156.14 g/mol
Key Differences :
- Lacks the 3-phenylpropyl substitution, reducing hydrophobicity.
- Simpler structure with only the piperazinyl ring and acetic acid group.
Implications : - Acts as a precursor for synthesizing derivatives like the target compound.
- Reduced membrane permeability compared to the phenylpropyl-substituted analog .
[1-(4-Fluorobenzyl)-3-oxo-2-piperazinyl]acetic Acid
CAS : 1033600-10-0
Molecular Weight : 266.27 g/mol
Key Differences :
- 4-Fluorobenzyl group : Replaces the 3-phenylpropyl chain, introducing electronegativity.
Implications : - Enhanced metabolic stability due to fluorine’s electron-withdrawing effects.
- Potential for altered receptor binding compared to the target compound .
Benazepril Hydrochloride
CAS : 86541-74-4
Molecular Weight : 460.95 g/mol
Key Differences :
- Benzazepine ring : A seven-membered ring fused with benzene, replacing the piperazinyl ring.
- Ethoxycarbonyl group : Introduced in the phenylpropylamine side chain.
Implications : - Clinically used as an angiotensin-converting enzyme (ACE) inhibitor for hypertension.
- Structural complexity enhances specificity for ACE but reduces synthetic accessibility compared to the target compound .
2-((3-Oxo-3-phenylpropyl)amino)acetic Acid
CAS : 56613-60-6
Molecular Weight : 220.23 g/mol
Key Differences :
- Linear structure with a phenylpropyl chain directly bonded to an amino-acetic acid group.
- No heterocyclic ring system. Implications:
Oxo((5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl)amino)acetic Acid
CAS : 1158451-21-8
Molecular Weight : 351.45 g/mol
Key Differences :
- Thiadiazole ring : A sulfur- and nitrogen-containing heterocycle.
- Implications:
- Possible applications in targeting sulfur-dependent enzymes or oxidative pathways .
Structural and Functional Analysis
Impact of Substitutions
- 3-Phenylpropyl Group : Increases lipophilicity, enhancing blood-brain barrier penetration in the target compound.
- Fluorobenzyl Group : Improves metabolic stability but may reduce bioavailability due to increased polarity .
- Benzazepine Ring (Benazepril) : Enhances ACE affinity but complicates synthesis .
Pharmacological Considerations
- Target Compound : The piperazinyl-acetic acid core may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), though specific targets are unconfirmed.
- Benazepril : Demonstrates how structural analogs with bulky groups (e.g., benzazepine) achieve clinical efficacy via enzyme inhibition .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
The compound [3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid is a piperazine derivative that has garnered attention in biological research for its potential therapeutic applications. Its unique structure, characterized by the presence of a piperazine ring and a phenylpropyl side chain, allows it to interact with various biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure
The chemical structure of This compound can be represented as follows:
This structure includes a piperazine moiety, which is known for its diverse biological activities.
Synthesis
The synthesis typically involves the reaction of piperazine with 3-phenylpropyl bromide, followed by oxidation to introduce the oxo group. Common solvents used in this process include dichloromethane or ethanol, with catalysts such as palladium on carbon facilitating hydrogenation steps.
The mechanism of action for This compound involves its interaction with specific molecular targets, including enzymes and receptors that are crucial in various biological processes. The compound's ability to bind to these targets can modulate their activity, leading to significant biological effects.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties against various diseases. Notably:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential use in oncology .
Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 3-Oxo-3-phenylpropionic acid | Lacks piperazine ring | Limited biological activity |
| 2-Piperazineacetic acid | Contains piperazine but no phenylpropyl | Mild analgesic effects |
| This compound | Unique combination of groups | Promising antimicrobial and antitumor activities |
This comparative analysis highlights the unique properties of This compound , particularly its combination of structural features that may enhance its biological activity compared to related compounds.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of This compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Antitumor Activity Assessment
In vitro studies assessed the cytotoxicity of this compound against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The results demonstrated dose-dependent cytotoxic effects, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
